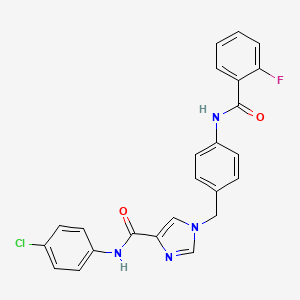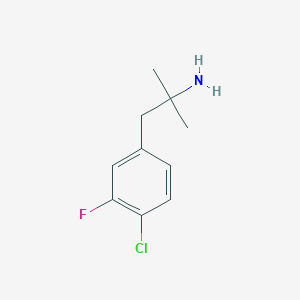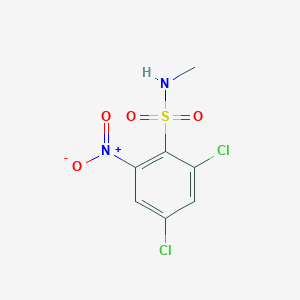
2-(2-萘基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Naphthyl)quinoline, also known as NQ or 2-NQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
科学研究应用
Fluorescent Dye
“2-(2-Naphthyl)quinoline” is commonly used as a fluorescent dye . It has a strong fluorescent effect and is often used in fluorescent labeling and biological analysis .
Drug Development
This compound also finds its application in the field of drug development . However, the specific drugs that use this compound are not mentioned in the sources.
Coordinating Ligand
In coordination chemistry, “2-(2-Naphthyl)quinoline” is used as a coordinating ligand . Ligands are ions or molecules that donate a pair of electrons to a central atom to form a coordination complex.
Molecular Isomeric Engineering
“2-(2-Naphthyl)quinoline” is used in molecular isomeric engineering of dinuclear platinum complexes . These complexes can tune emission from deep red to near infrared .
Electroluminescence Properties
The compound is used to study the electroluminescence properties of dinuclear platinum complexes . The emissions were easy to tune from deep red to near infrared for these complexes by changing the C^N isomers .
Triplex DNA Binding
“2-(2-Naphthyl)quinoline” compounds have been found to have a striking selectivity for the triplex structure poly dA: [poly dT]2 . These compounds are among the most selective triplex-binding agents synthesized to date .
作用机制
Target of Action
The primary targets of 2-(2-Naphthyl)quinoline are DNA structures, specifically triplex DNA . Triplex DNA is of intense interest as a target for small molecule therapeutic agents . The interaction of 2-(2-Naphthyl)quinoline with different nucleic acid sequences and structures has been studied, and it has shown a striking selectivity for the triplex structure .
Mode of Action
2-(2-Naphthyl)quinoline interacts with its targets, the triplex DNA structures, through a process known as binding. The compound’s binding affinity is determined by several factors, including the solvent accessible surface area, compound electron affinity, and the number of hydrogen bond donors . The compound’s interaction with its targets leads to changes in the DNA structures, which can have various downstream effects.
Biochemical Pathways
The biochemical pathways affected by 2-(2-Naphthyl)quinoline are primarily related to DNA interactions and modifications. The compound’s interaction with triplex DNA can affect the structure and function of the DNA, potentially influencing gene expression and other cellular processes . The exact downstream effects can vary depending on the specific DNA sequences and structures involved.
Result of Action
The molecular and cellular effects of 2-(2-Naphthyl)quinoline’s action are primarily related to its interaction with triplex DNA. By binding to these DNA structures, the compound can potentially influence gene expression and other cellular processes . This could have various effects, depending on the specific genes and processes involved.
属性
IUPAC Name |
2-naphthalen-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N/c1-2-7-16-13-17(10-9-14(16)5-1)19-12-11-15-6-3-4-8-18(15)20-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNLFJKYHYLXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyl)quinoline | |
Q & A
Q1: How does 2-(2-Naphthyl)quinoline interact with DNA, and what are the implications of this interaction?
A1: Research indicates that 2-(2-Naphthyl)quinoline derivatives exhibit a strong binding affinity for triple-helix DNA structures. [] This interaction stems from the compound's ability to intercalate into the DNA helix, meaning it inserts itself between the base pairs. [] While the exact downstream effects are still under investigation, this selective binding to triplex DNA makes these compounds particularly interesting for developing agents that could modulate gene expression or interfere with specific DNA-protein interactions.
Q2: What are the key structural features of 2-(2-Naphthyl)quinoline that contribute to its DNA-binding affinity?
A2: Quantitative structure-activity relationship (QSAR) studies have shed light on the structural features influencing the binding affinity of 2-(2-Naphthyl)quinoline derivatives. A key finding is the negative correlation between the compound's electron affinity and its triplex DNA binding affinity. [] Additionally, a larger solvent-accessible surface area on the molecule is associated with stronger binding. [] These insights provide valuable guidance for designing derivatives with enhanced DNA-binding properties.
Q3: Have any specific 2-(2-Naphthyl)quinoline derivatives shown particularly promising DNA-binding characteristics?
A3: Yes, a series of substituted 2-(2-Naphthyl)quinoline compounds have demonstrated remarkable selectivity for the triplex DNA structure poly dA:. [] These compounds are considered among the most selective triplex-binding agents synthesized to date, making them promising candidates for further investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2728458.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2728460.png)
![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)
![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)

![3,4-Dihydro-2H-chromen-3-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728464.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)





